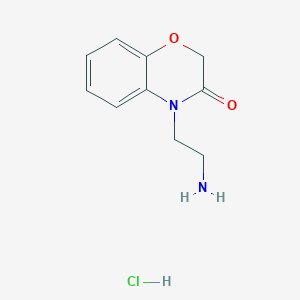
N-(2-(5-(4-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is a complex organic molecule that appears to be a derivative of methanesulfonamide with multiple substituents, including a pyrazole ring, a thiophene moiety, and an ethoxyphenyl group. While the provided papers do not directly discuss this compound, they do provide insight into the structural and chemical properties of related sulfonamide derivatives, which can be used to infer some aspects of the target compound.
Synthesis Analysis
The synthesis of related sulfonamide compounds, as described in the provided papers, involves the reaction of halophenyl methanesulfonamides with other reagents. For instance, the reaction of N-(2-bromophenyl)- and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes in the presence of a palladium catalyst yields methylsulfonyl-indoles with various functional groups at the 2-position in a single step . This suggests that the synthesis of the target compound might also involve a palladium-catalyzed coupling reaction, possibly with a suitable halophenyl methanesulfonamide precursor and other reagents to introduce the pyrazole, thiophene, and ethoxyphenyl groups.
Molecular Structure Analysis
The molecular and supramolecular structures of related N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide have been reported . These compounds exhibit interesting conformational properties, such as variable dihedral angles that affect the overall molecular shape and intermolecular interactions. For example, the presence of a methyl group in the para position of the sulfonamide substituent can dramatically decrease the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angle . This information suggests that the molecular structure of the target compound may also exhibit conformational flexibility, which could influence its chemical reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives can be influenced by their molecular structure. The presence of different substituents can affect the reactivity of the sulfonamide group and its ability to participate in various chemical reactions. For example, the N-H...N hydrogen bond formation between sulfonamide and pyridine moieties in related compounds suggests that the target compound may also form hydrogen bonds, which could be relevant in its interactions with biological targets or during crystallization .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can vary widely depending on their specific substituents. The provided papers do not directly discuss the properties of the target compound, but they do indicate that related compounds can form supramolecular structures through hydrogen bonding and π-π stacking interactions . These interactions can affect properties such as solubility, melting point, and crystal packing. Therefore, it can be inferred that the target compound may also exhibit unique physical and chemical properties influenced by its specific molecular structure and intermolecular interactions.
Eigenschaften
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-3-30-17-12-10-16(11-13-17)21-15-20(24-26(21)23(27)22-9-6-14-31-22)18-7-4-5-8-19(18)25-32(2,28)29/h4-14,21,25H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVITURZNCKGLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CC=C4NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(4-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2524548.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)
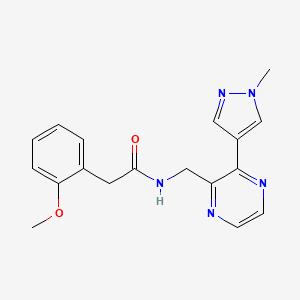
![2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2524556.png)
![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide](/img/structure/B2524557.png)
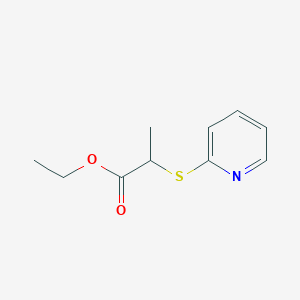
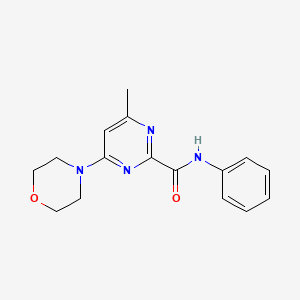
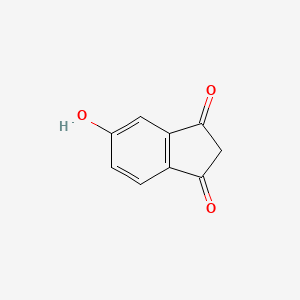

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide](/img/structure/B2524565.png)
![2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2524567.png)
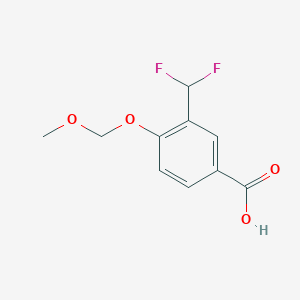
![Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2524569.png)
